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Compound of Interest

Compound Name: (S)-2-Aminohex-5-yn-1-ol

Cat. No.: B15051676 Get Quote

Introduction

(S)-2-Aminohex-5-yn-1-ol is a chiral amino alcohol containing a terminal alkyne. This unique

combination of functional groups makes it a valuable building block in synthetic organic

chemistry, particularly for the development of novel pharmaceutical agents and complex

molecular architectures. The precise stereochemistry, the presence of reactive amine and

alcohol groups, and the versatile alkyne moiety necessitate rigorous structural confirmation and

purity assessment. This guide provides an in-depth overview of the spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

—used to characterize this compound. Due to the absence of published experimental data for

this specific molecule, this document presents predicted spectroscopic data based on

established principles of chemical structure and spectroscopy, alongside detailed experimental

protocols for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-2-Aminohex-5-yn-1-
ol. These predictions are derived from the analysis of its functional groups and the electronic

environment of each atom.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.6 - 3.8 dd 1H H-1a

Diastereotopic

protons of the

CH₂OH group,

coupled to H-2.

~3.4 - 3.6 dd 1H H-1b

Diastereotopic

protons of the

CH₂OH group,

coupled to H-2.

~3.0 - 3.2 m 1H H-2

Chiral center

proton, coupled

to protons on C-1

and C-3.

~2.2 - 2.4 m 2H H-4

Methylene

protons adjacent

to the alkyne,

coupled to H-3.

~1.9 - 2.0 t 1H H-6

Terminal alkyne

proton, showing

long-range

coupling to H-4.

~1.6 - 1.8 m 2H H-3

Methylene

protons coupled

to H-2 and H-4.

(Broad) s 3H -OH, -NH₂

Protons of the

alcohol and

amine groups;

chemical shift

can vary with

concentration

and temperature.
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Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale

~83 C-5 Alkyne carbon (quaternary).

~69 C-6 Terminal alkyne carbon.

~65 C-1
Carbon of the primary alcohol

(CH₂OH).

~55 C-2
Chiral carbon bearing the

amine group.

~35 C-3 Methylene carbon.

~15 C-4
Methylene carbon adjacent to

the alkyne.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 - 3200 (broad) O-H stretch Alcohol

~3380 - 3250 (medium) N-H stretch Primary Amine

~3300 (strong, sharp) ≡C-H stretch Terminal Alkyne

~2960 - 2850 C-H stretch Aliphatic

~2120 (weak, sharp) C≡C stretch Terminal Alkyne

~1600 N-H bend Primary Amine

~1050 C-O stretch Primary Alcohol

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z Interpretation

113 [M]⁺, Molecular Ion

96 [M-NH₃]⁺

82 [M-CH₂OH]⁺

70 Alpha-cleavage fragment

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of (S)-2-Aminohex-5-
yn-1-ol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of purified (S)-2-Aminohex-5-yn-1-ol.

Transfer the sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition (¹H and ¹³C NMR):

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width

of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon

signals. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural
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abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024

or more) and a longer relaxation delay may be necessary.

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft

tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry

tissue.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid (S)-2-Aminohex-5-yn-1-ol directly onto the center of the ATR

crystal. If the sample is a solid, place a small amount on the crystal and apply pressure

using the built-in clamp to ensure good contact.

The sample should completely cover the crystal surface.

Data Acquisition:

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

The software automatically subtracts the background spectrum from the sample spectrum

to produce the final absorbance or transmittance spectrum.

After analysis, clean the ATR crystal thoroughly.

3. Mass Spectrometry (MS)

Sample Preparation and Introduction:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such

as methanol or acetonitrile.
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The sample can be introduced into the mass spectrometer via direct infusion using a

syringe pump or through a gas chromatograph (GC-MS) if the compound is sufficiently

volatile and thermally stable.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source, which is maintained under a high vacuum.

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes the molecules to ionize and fragment.

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (S)-2-Aminohex-5-yn-1-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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